molecular formula C9H9F3O B12850010 1-(Bicyclo[2.2.1]Hept-5-En-2-Yl)-2,2,2-Trifluoroethanone

1-(Bicyclo[2.2.1]Hept-5-En-2-Yl)-2,2,2-Trifluoroethanone

Cat. No.: B12850010
M. Wt: 190.16 g/mol
InChI Key: YVERMLNVEQYZBI-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]Hept-5-En-2-Yl)-2,2,2-Trifluoroethanone is a specialized organic compound featuring a bicyclic structure with a trifluoromethyl ketone group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]Hept-5-En-2-Yl)-2,2,2-Trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with norbornene (bicyclo[2.2.1]hept-2-ene) as the primary starting material.

    Fluorination: Introduction of the trifluoromethyl group is achieved through the reaction of norbornene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ketone Formation: The final step involves the oxidation of the intermediate product to form the ketone group, often using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems for reagent addition and product separation can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Bicyclo[2.2.1]Hept-5-En-2-Yl)-2,2,2-Trifluoroethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Bicyclo[2.2.1]Hept-5-En-2-Yl)-2,2,2-Trifluoroethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl ketone group, which can interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty polymers and materials with unique properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 1-(Bicyclo[2.2.1]Hept-5-En-2-Yl)-2,2,2-Trifluoroethanone exerts its effects often involves the interaction of the trifluoromethyl ketone group with biological targets:

    Molecular Targets: Enzymes with active sites that can accommodate the trif

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H9F3O/c10-9(11,12)8(13)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2

InChI Key

YVERMLNVEQYZBI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C(=O)C(F)(F)F

Origin of Product

United States

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